molecular formula C16H26N2O B2483048 2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol CAS No. 68617-71-0

2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol

Cat. No.: B2483048
CAS No.: 68617-71-0
M. Wt: 262.397
InChI Key: ISXGYJNEVXELQL-UHFFFAOYSA-N
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Description

2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol is an organic compound that belongs to the class of hindered amines. This compound is known for its stability and is often used in various chemical applications due to its unique structural properties.

Safety and Hazards

2,2,6,6-Tetramethylpiperidine may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

While specific future directions for “2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol” are not available, 2,2,6,6-Tetramethylpiperidine is used to prepare metallo-amide bases and selective generation of silylketene acetals, suggesting potential applications in these areas .

Mechanism of Action

Target of Action

It is known that the compound is a derivative of 2,2,6,6-tetramethylpiperidine , which is an organic compound of the amine class and is used in chemistry as a hindered base .

Mode of Action

Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be used in chemistry as a hindered base . Hindered bases are typically involved in various chemical reactions, including the deprotonation of weak acids.

Biochemical Pathways

Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be involved in the synthesis of various compounds .

Pharmacokinetics

Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be a liquid at room temperature with a density of 083 g/mL . This suggests that it may have good solubility, which could potentially influence its bioavailability.

Result of Action

Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be used in chemistry as a hindered base , suggesting that it may be involved in various chemical reactions.

Action Environment

Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be sensitive to air , suggesting that the stability of 2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol may also be influenced by exposure to air.

Preparation Methods

The synthesis of 2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol typically involves a multi-step process. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol undergoes various chemical reactions, including:

The major products formed from these reactions include hydroxylamines, sulfenamide compounds, and N-methylated amines.

Comparison with Similar Compounds

2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts enhanced stability and reactivity in various chemical processes.

Properties

IUPAC Name

2-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-15(2)9-13(10-16(3,4)18-15)17-11-12-7-5-6-8-14(12)19/h5-8,13,17-19H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXGYJNEVXELQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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